molecular formula C26H24N2O6S B2465017 N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-66-3

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2465017
CAS RN: 866813-66-3
M. Wt: 492.55
InChI Key: NKITYCVPMMWRPZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, also known as EM1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic quinoline derivative that exhibits promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Structural Aspects and Properties

Research has focused on understanding the structural aspects and properties of related quinoline-based amides. For instance, studies on isoquinoline derivatives have explored the formation of gels and crystalline solids in reaction to different mineral acids, highlighting the influence of molecular structure on the physical characteristics of these compounds. The research also delves into the crystal structure of similar compounds, indicating their potential utility in forming host–guest complexes with enhanced fluorescence emission, a property that could be leveraged in sensor applications or materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

Several studies have been conducted on the synthesis of quinoline and quinazoline derivatives, employing both conventional and microwave-assisted protocols. These methodologies aim to optimize reaction conditions to improve the yield and control the reaction time. The synthesis processes often involve multiple steps, including the treatment with various reagents to achieve the desired compounds. Such research underscores the chemical versatility and potential pharmaceutical applications of these compounds, demonstrating their role as intermediates in the development of enzyme inhibitors with potential therapeutic uses (Virk et al., 2018).

Pharmacological Studies

The pharmacological potential of quinoline derivatives has been explored, with studies synthesizing novel compounds to investigate their biological activities. For example, research into phthalimidoxy substituted quinoline derivatives aimed to develop compounds with potential biological activities by synthesizing and testing various derivatives for their pharmacological properties. Such studies contribute to the ongoing search for new therapeutic agents, highlighting the importance of quinoline derivatives in medicinal chemistry (Bhambi et al., 2010).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-10-8-18(9-11-20)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)35(31,32)21-14-12-19(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKITYCVPMMWRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

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